molecular formula C20H18O4 B12748405 2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid CAS No. 173469-73-3

2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid

Cat. No.: B12748405
CAS No.: 173469-73-3
M. Wt: 322.4 g/mol
InChI Key: JRQJYDDMBXXMOR-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid is an organic compound that belongs to the class of chromones, which are known for their diverse biological activities This compound features a chromone core substituted with a phenyl group and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a chromone derivative with a suitable acyl chloride, followed by further functional group modifications to introduce the butanoic acid side chain. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include anti-inflammatory and antioxidant properties, making it a subject of interest in drug development.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s chromone core is known to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylchromone: Lacks the butanoic acid side chain but shares the chromone core.

    3-Methylchromone: Similar structure but without the phenyl group.

    2-(3-Methyl-2-phenylchromon-6-yl)propanoic acid: Similar structure with a propanoic acid side chain instead of butanoic acid.

Uniqueness

2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid is unique due to the combination of its chromone core, phenyl group, and butanoic acid side chain This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

173469-73-3

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3-methyl-4-oxo-2-phenylchromen-6-yl)butanoic acid

InChI

InChI=1S/C20H18O4/c1-3-15(20(22)23)14-9-10-17-16(11-14)18(21)12(2)19(24-17)13-7-5-4-6-8-13/h4-11,15H,3H2,1-2H3,(H,22,23)

InChI Key

JRQJYDDMBXXMOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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